REACTION_CXSMILES
|
[CH3:1][S:2]([N:5]1[CH2:10][CH2:9][C:8]2N(CCCN3CCN(C4C=CC=CC=4[N+]([O-])=O)CC3)N=C(C3C=CC(C(F)(F)F)=CC=3)[C:7]=2[CH2:6]1)(=[O:4])=[O:3].CS(N1CCC2N(CCC=O)N=C(C3C=CC(C(F)(F)F)=CC=3)C=2C1)(=O)=[O:44].[N+](C1C=CC=CC=1N1CCNCC1)([O-])=O.CC(O)=O.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+].C([O-])(O)=O.[Na+]>C(Cl)Cl.CO>[CH3:1][S:2]([N:5]1[CH2:10][CH2:9][C:8](=[O:44])[CH2:7][CH2:6]1)(=[O:4])=[O:3] |f:4.5,6.7|
|
Name
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5-Methanesulfonyl-1-{3-[4-(2-nitro-phenyl)-piperazin-1-yl]-propyl}-3-(4-trifluoromethyl-phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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CS(=O)(=O)N1CC2=C(CC1)N(N=C2C2=CC=C(C=C2)C(F)(F)F)CCCN2CCN(CC2)C2=C(C=CC=C2)[N+](=O)[O-]
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Name
|
3-[5-methanesulfonyl-3-(4-trifluoromethyl-phenyl)-4,5,6,7-tetrahydro-pyrazolo[4,3-c]pyridin-1-yl]-propionaldehyde
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Quantity
|
0.06 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)N1CC2=C(CC1)N(N=C2C2=CC=C(C=C2)C(F)(F)F)CCC=O
|
Name
|
|
Quantity
|
0.032 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)N1CCNCC1
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Name
|
|
Quantity
|
8.5 μL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.041 g
|
Type
|
reactant
|
Smiles
|
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 15 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred under nitrogen overnight
|
Duration
|
8 (± 8) h
|
Type
|
STIRRING
|
Details
|
stirred for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The layers separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with CH2Cl2 (0.5 mL)
|
Type
|
CUSTOM
|
Details
|
MPLC purification (silica, 2-15% MeOH/CH2Cl2)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)N1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.063 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |